molecular formula C14H18N2O2S B1418329 6-ethoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1105194-53-3

6-ethoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No. B1418329
M. Wt: 278.37 g/mol
InChI Key: OSIWYFZABDRTEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine (EOTBA) is a novel compound with a wide range of potential applications in scientific research. It is an analog of the well-known benzothiazole family of compounds, and is gaining attention due to its unique properties and potential uses.

Scientific Research Applications

Enhancing Physical Performance

A study synthesized new derivatives of 2-animo-6-ethoxybenzothiazole and tested their effects on physical work capacity in mice. They discovered that several substances, including variants of 6-ethoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine, enhanced physical performance in treadmill and swimming tests. These compounds showed greater effectiveness compared to known actoprotectors like metaproate and ladasten, indicating potential in developing drugs to enhance physical performance (Цублова et al., 2015).

Anticonvulsant and Neuroprotective Effects

Another study involved the synthesis of N-(substituted benzothiazol-2-yl)amide derivatives, including compounds similar to 6-ethoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine. These were evaluated for their anticonvulsant and neuroprotective effects. One specific derivative emerged as an effective anticonvulsant and displayed promising neuroprotective effects by lowering levels of MDA and LDH, highlighting the potential for safer and effective anticonvulsants with neuroprotective effects (Hassan et al., 2012).

Antibacterial and Entomological Activities

Research on the synthesis of N-(1H-benzimidazol-2-yl)-6-substituted-1,3-benzothiazol-2-amines, similar in structure to 6-ethoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine, showed significant antibacterial and entomological (antifeedant, acaricidal, contact toxicity, and stomach toxicity) activities. This indicates the potential of these compounds in developing antibacterial and pest control agents (Chaudhary et al., 2011).

Dyeing and Pigment Applications

A study on the synthesis of heterocyclic amines, including derivatives of 6-ethoxybenzothiazole, explored their application in dyeing and pigments. These compounds were used to color cellulose acetate in red to greenish-blue hues, suggesting their utility in textile and pigment industries (Georgiadou & Tsatsaroni, 2002).

Antimicrobial Activity

Research on 2-amino substituted benzothiazoles and their conversion into various derivatives demonstrated variable and modest antimicrobial activity against bacteria and fungi. This suggests the role of these compounds, including those structurally related to 6-ethoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine, in developing new antimicrobial agents (Patel et al., 2011).

properties

IUPAC Name

6-ethoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-2-17-10-5-6-12-13(8-10)19-14(16-12)15-9-11-4-3-7-18-11/h5-6,8,11H,2-4,7,9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIWYFZABDRTEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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